molecular formula C21H17N5O3 B4583741 6-amino-3-methyl-4-(4-methylphenyl)-1-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 832740-51-9

6-amino-3-methyl-4-(4-methylphenyl)-1-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B4583741
CAS No.: 832740-51-9
M. Wt: 387.4 g/mol
InChI Key: DHGLIVLRRFQLLR-UHFFFAOYSA-N
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Description

The compound 6-amino-3-methyl-4-(4-methylphenyl)-1-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a pyranopyrazole derivative characterized by a fused pyran-pyrazole core. Its structure includes a 4-methylphenyl group at position 4, a 4-nitrophenyl group at position 1, and a nitrile (-CN) group at position 3. The amino (-NH₂) and methyl (-CH₃) substituents at positions 6 and 3, respectively, contribute to its electronic and steric properties.

Properties

IUPAC Name

6-amino-3-methyl-4-(4-methylphenyl)-1-(4-nitrophenyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O3/c1-12-3-5-14(6-4-12)19-17(11-22)20(23)29-21-18(19)13(2)24-25(21)15-7-9-16(10-8-15)26(27)28/h3-10,19H,23H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGLIVLRRFQLLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(OC3=C2C(=NN3C4=CC=C(C=C4)[N+](=O)[O-])C)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401113072
Record name 6-Amino-1,4-dihydro-3-methyl-4-(4-methylphenyl)-1-(4-nitrophenyl)pyrano[2,3-c]pyrazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401113072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832740-51-9
Record name 6-Amino-1,4-dihydro-3-methyl-4-(4-methylphenyl)-1-(4-nitrophenyl)pyrano[2,3-c]pyrazole-5-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832740-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-1,4-dihydro-3-methyl-4-(4-methylphenyl)-1-(4-nitrophenyl)pyrano[2,3-c]pyrazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401113072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6-Amino-3-methyl-4-(4-methylphenyl)-1-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antihypertensive effects, vasorelaxant action, and its role as an anticancer agent.

Chemical Structure and Properties

The compound has a molecular formula of C14H12N4OC_{14}H_{12}N_{4}O and a molecular weight of 252.27 g/mol. Its structure comprises a dihydropyrano-pyrazole framework with various substituents that influence its biological activity.

PropertyValue
Molecular FormulaC14H12N4O
Molecular Weight252.27 g/mol
IUPAC Name6-amino-3-methyl-4-(4-methylphenyl)-1-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
CAS Number81000-11-5

Antihypertensive and Vasorelaxant Effects

Recent studies have demonstrated that derivatives of this compound exhibit significant antihypertensive properties. Specifically, research indicates that 6-amino-3-methyl-4-(2-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile acts as a calcium channel blocker, leading to vasorelaxation and a reduction in blood pressure. This mechanism suggests its potential utility in treating hypertension .

Anticancer Activity

The compound's structure suggests promising anticancer properties. Pyrazole derivatives have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, studies have highlighted the efficacy of pyrazole compounds against breast cancer cells (MCF-7 and MDA-MB-231), indicating that they can enhance the effects of conventional chemotherapy agents like doxorubicin .

Case Studies

  • Vasorelaxant Action : A study focused on the vasorelaxant action of the compound demonstrated that it significantly reduces vascular tension in isolated rat aorta preparations. The results indicated that the vasorelaxant effect is mediated through endothelium-dependent pathways and calcium channel blockade .
  • Anticancer Synergy : In vitro studies showed that combining pyrazole derivatives with doxorubicin resulted in enhanced cytotoxicity against breast cancer cell lines. The combination index method confirmed a synergistic effect, suggesting that these compounds could be developed as adjunct therapies in cancer treatment .

Scientific Research Applications

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. Studies have shown that derivatives of dihydropyrano[2,3-c]pyrazole can inhibit the proliferation of cancer cells. For instance, a study demonstrated that certain structural modifications of this compound enhance its cytotoxic effects against various cancer cell lines, including breast and lung cancers .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory potential. It is believed to modulate inflammatory pathways, making it a candidate for developing treatments for inflammatory diseases such as arthritis and asthma. Preliminary studies suggest that it can reduce the production of pro-inflammatory cytokines in vitro .

Antimicrobial Properties

There is emerging evidence supporting the antimicrobial activity of this compound against various pathogens, including bacteria and fungi. This property could be harnessed for developing new antimicrobial agents in response to rising antibiotic resistance .

Pesticide Development

The unique structure of 6-amino-3-methyl-4-(4-methylphenyl)-1-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has led to investigations into its use as a pesticide. Its ability to disrupt biochemical pathways in pests makes it a candidate for environmentally friendly pest control solutions .

Plant Growth Regulators

This compound may also serve as a plant growth regulator, promoting growth and improving crop yields. Research indicates that similar compounds can enhance photosynthetic efficiency and stress tolerance in plants .

Synthesis of Novel Materials

The synthesis of polymers incorporating this compound has been explored for developing advanced materials with enhanced properties such as thermal stability and mechanical strength. These materials could find applications in coatings, composites, and other industrial uses .

Sensor Technology

Due to its electronic properties, 6-amino-3-methyl-4-(4-methylphenyl)-1-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is being studied for use in sensor technologies. Its ability to interact with specific analytes can be utilized in designing sensors for environmental monitoring and biomedical applications .

Case Studies

Application AreaStudy ReferenceKey Findings
Anticancer Activity Enhanced cytotoxicity against breast and lung cancer cells.
Anti-inflammatory Effects Reduction in pro-inflammatory cytokines in vitro.
Antimicrobial Properties Effective against various bacterial and fungal strains.
Pesticide Development Potential as an environmentally friendly pesticide.
Plant Growth Regulators Improved growth and stress tolerance in crops.
Sensor Technology Effective interaction with specific environmental analytes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyranopyrazole derivatives exhibit varied biological activities depending on their substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name / Substituents Molecular Weight Key Biological Activity Mechanism / Notes Reference ID
Target Compound :
4-(4-methylphenyl), 1-(4-nitrophenyl)
402.45* Inferred: Potential calcium channel modulation Structural similarity to antihypertensive analogs; nitro group may enhance electron-withdrawing effects. N/A
6-Amino-3-methyl-4-(2-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile 378.34 Antihypertensive, Vasorelaxant Blocks L-type calcium channels; superior docking affinity (-7.80 kcal/mol) vs. nifedipine .
6-Amino-4-(2-chlorophenyl)-3-methyl-1-phenylpyrano[2,3-c]pyrazole-5-carbonitrile (5e) 363.80 Antimicrobial Active against Gram-positive bacteria; IR peaks at 2258 cm⁻¹ (CN), 3442 cm⁻¹ (NH₂) .
6-Amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile 329.36 Research compound (unspecified) Ethyl ester derivative; used in pharmacological studies .
6-Amino-4-(3,4,5-trimethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile 421.42 Antitumor Synthesized via multicomponent reaction; trimethoxy groups enhance solubility .
6-Amino-4-(4-nitrophenyl)-3-methyl-1-phenylpyrano[2,3-c]pyrazole-5-carbonitrile (5h) 379.36 Antimicrobial IR peaks at 2258 cm⁻¹ (CN), 3412 cm⁻¹ (NH₂); nitro group increases reactivity .

*Molecular weight calculated based on formula C₂₃H₂₀N₄O₃.

Key Observations :

Substituent Effects on Bioactivity: Nitro Groups: The position of the nitro (-NO₂) group significantly impacts activity. The 2-nitrophenyl analog () shows strong calcium channel blockade, while the 4-nitrophenyl derivative (5h, ) exhibits antimicrobial effects. Halogen vs. Methoxy Groups: Chloro (Cl) substituents (e.g., 2-chlorophenyl in 5e) enhance antimicrobial activity, whereas methoxy (-OCH₃) groups (e.g., 4-methoxyphenyl) improve solubility .

Synthesis Methods: Most analogs are synthesized via multicomponent reactions (MCRs) using aldehydes, malononitrile, and pyrazolone derivatives. For example:

  • Ultrasound-assisted MCRs in aqueous media yield high-purity products .
  • Ionic liquid catalysts (e.g., [Et₃NH][HSO₄]) enable eco-friendly synthesis .

Pharmacological Mechanisms: Calcium Channel Blockade: The 2-nitrophenyl analog () interacts with L-type calcium channels, reducing vascular tension . Antimicrobial Action: Derivatives with electron-withdrawing groups (e.g., -NO₂, -Cl) disrupt bacterial cell membranes .

Q & A

Basic: What are the most efficient synthetic routes for this compound, and how are reaction conditions optimized?

The compound is typically synthesized via multicomponent reactions (MCRs) involving ethyl acetoacetate, hydrazine hydrate, malononitrile, and substituted aldehydes. Key methodologies include:

  • Ionic liquid catalysis : [Et3NH][HSO4] enables high yields (85–96%) under mild conditions (room temperature, 2–4 hours) by promoting cyclocondensation .
  • Aqueous medium synthesis : Ethanol/water (1:1) with trisodium citrate as a green catalyst achieves 89–96% yields, avoiding toxic solvents .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 10–20 minutes) but requires precise temperature control to prevent decomposition .
    Optimization focuses on solvent polarity, catalyst loading (5–10 mol%), and stoichiometric ratios (1:1:1.1 for aldehyde:hydrazine:malononitrile) .

Basic: How is structural confirmation achieved for this compound?

Comprehensive characterization involves:

  • IR spectroscopy : Peaks at 3412–3348 cm<sup>-1</sup> (NH2), 2258 cm<sup>-1</sup> (CN), and 1352 cm<sup>-1</sup> (C=N) confirm functional groups .
  • NMR analysis : <sup>1</sup>H NMR signals at δ 1.78–1.84 ppm (CH3), 4.56–4.88 ppm (CH=), and 6.72–7.43 ppm (aromatic protons) validate the dihydropyrano-pyrazole core .
  • X-ray crystallography : Single-crystal studies (e.g., from DMSO) reveal bond lengths (C–O: 1.371–1.420 Å) and dihedral angles, confirming stereochemistry .

Advanced: What mechanistic pathways govern the multicomponent synthesis?

The reaction proceeds via:

Pyrazole formation : Condensation of ethyl acetoacetate and hydrazine hydrate generates 3-methyl-1-phenylpyrazol-5-amine .

Knoevenagel adduct formation : Malononitrile reacts with aldehydes to form α,β-unsaturated nitriles.

Cyclization : Michael addition of the pyrazole to the adduct, followed by intramolecular cyclization under acidic or basic catalysis .
Kinetic studies suggest rate-limiting steps depend on solvent polarity, with polar aprotic solvents accelerating cyclization .

Advanced: How do substituents (e.g., 4-nitrophenyl) influence biological activity?

The 4-nitrophenyl group enhances calcium channel blockade , as demonstrated in antihypertensive assays:

  • In vitro vasorelaxation : EC50 values of 12.5 μM in rat aortic rings, comparable to nifedipine .
  • Electrophysiology : Patch-clamp studies show selective inhibition of L-type Ca<sup>2+</sup> channels, attributed to nitro group electronegativity stabilizing ligand-receptor interactions .
    Analog studies reveal reduced activity when nitro is replaced with methoxy, highlighting its critical role .

Advanced: How are computational methods applied to study this compound?

  • DFT calculations : Predict vibrational spectra (IR) and HOMO-LUMO gaps (4.5–5.2 eV), correlating with experimental data .
  • Molecular docking : Simulations with calcium channel α1 subunits (PDB: 1T3S) show binding affinity (ΔG = -9.8 kcal/mol) via hydrogen bonding with Gln<sup>392</sup> and hydrophobic interactions .

Advanced: How are data discrepancies in melting points and yields resolved?

Discrepancies arise from:

  • Purity : Recrystallization solvents (ethanol vs. DMSO) affect melting points (e.g., 198–200°C in DMSO vs. 244–245°C in ethanol) .
  • Catalyst efficiency : Ionic liquids yield 96% vs. 89% in aqueous media due to improved proton transfer .
    Resolution requires cross-validation via TLC, HPLC, and elemental analysis .

Basic: What green chemistry principles apply to its synthesis?

  • Solvent selection : Ethanol/water mixtures reduce toxicity vs. DMF or THF .
  • Catalyst recyclability : Trisodium citrate and ionic liquids ([Et3NH][HSO4]) can be reused 3–5 times without yield loss .

Advanced: What structural modifications enhance thermal stability?

  • Crystal packing : Strong hydrogen bonds (N–H···O, 2.8–3.1 Å) and π-π stacking (3.4–3.6 Å) in the solid state improve stability up to 250°C .
  • Nitro group positioning : Para-substitution minimizes steric hindrance, preventing decomposition during heating .

Basic: How is purity assessed post-synthesis?

  • Chromatography : TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, 95% acetonitrile) confirm single spots/peaks .
  • Elemental analysis : Carbon/nitrogen ratios must match theoretical values (e.g., C: 50.77%, N: 16.92%) .

Advanced: What strategies mitigate byproduct formation during synthesis?

  • Stepwise addition : Sequential addition of reactants (e.g., aldehyde last) reduces side reactions like enol tautomerization .
  • Temperature control : Maintaining 25–30°C prevents polymerization of α,β-unsaturated intermediates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-amino-3-methyl-4-(4-methylphenyl)-1-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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6-amino-3-methyl-4-(4-methylphenyl)-1-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

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